molecular formula C14H22N2O2 B6757384 N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[2.5]octane-2-carboxamide

N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[2.5]octane-2-carboxamide

Cat. No.: B6757384
M. Wt: 250.34 g/mol
InChI Key: UCDMLXLROGOQLG-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[25]octane-2-carboxamide is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic structure connected by a single fully-substituted carbon atom

Properties

IUPAC Name

N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-16-8-5-11(13(16)18)15-12(17)10-9-14(10)6-3-2-4-7-14/h10-11H,2-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMLXLROGOQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NC(=O)C2CC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[2.5]octane-2-carboxamide typically involves the formation of the spirocyclic core followed by functionalization. One common approach is the stereoselective synthesis of spirocyclic oxindoles, which can be achieved through various catalytic methods . The reaction conditions often involve the use of specific catalysts and reagents to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[2.5]octane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[2.5]octane-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as spirooxindoles and spiropiperidines. These compounds share the spirocyclic core but differ in their specific functional groups and substituents.

Uniqueness

N-(1-methyl-2-oxopyrrolidin-3-yl)spiro[2.5]octane-2-carboxamide is unique due to its specific combination of functional groups and its potential for high stereoselectivity in synthesis. This makes it a valuable scaffold for drug discovery and other applications .

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